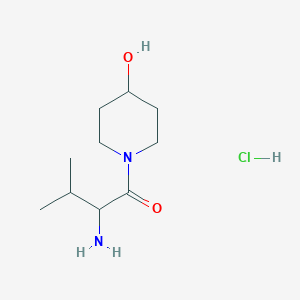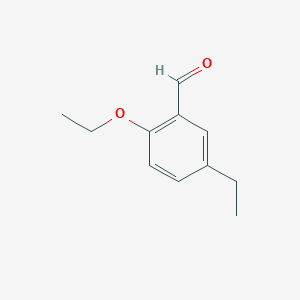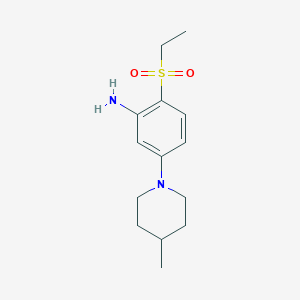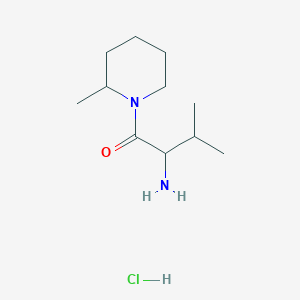![molecular formula C17H14N2O3S B1395099 5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-45-3](/img/structure/B1395099.png)
5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Übersicht
Beschreibung
The compound “5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound with the molecular formula C18H16N2O3S . It has a molecular weight of 340.4 g/mol . The compound has been characterized by FTIR, high resolution ESI (+) mass spectral analysis, 1H and 13C-NMR .
Synthesis Analysis
The synthesis of this compound was performed by condensing O-vanillin with 2-aminobenzohydrazide . The compound was crystallized in orthorhombic Pbca space group and studied for single crystal diffraction analysis .Molecular Structure Analysis
The major interactions in the molecular structure of this compound are H…H, O…H and C…H . These interactions cover the Hirshfeld surface of the compound .Chemical Reactions Analysis
The compound has been studied for β-glucuronidase enzyme inhibition . The metal complexes of this compound were found to be more active than the parent ligand and even the standard drug .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 340.08816355 g/mol .Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives from Algae
- Research on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to the structure of interest, revealed these compounds' lack of activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Pharmacological Evaluation of Thiazolidin-4-one Derivatives
- A study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives highlighted their potential in treating cancer and HIV (Patel et al., 2013).
Phenyl Ether Derivatives from Marine-Derived Fungus
- Isolated phenyl ether derivatives from Aspergillus carneus showed significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).
Hetero-Diels–Alder Reaction Studies
- A study conducted on 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones and their reactions revealed efficient processes for producing various compounds with potential pharmaceutical applications (Velikorodov et al., 2017).
Molecular Docking Studies of Benzimidazole Derivatives
- Research on benzimidazole derivatives bearing 1,2,4-triazole for EGFR inhibitors indicated their potential in anti-cancer therapies (Karayel, 2021).
Pyrimidinothiazolidinones Synthesis and Studies
- Synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial properties suggest diverse applications in medicinal chemistry (Lingappa et al., 2010).
Computational and Pharmacological Evaluation of Novel Derivatives
- An evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles for various pharmacological properties, including toxicity assessment and tumor inhibition, underscores the compound's versatility in drug development (Faheem, 2018).
Wirkmechanismus
Mode of Action
It is known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned earlier, could potentially affect various biochemical pathways .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activity . Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Furthermore, the compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.
Eigenschaften
IUPAC Name |
5-[(4-hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-10-13(20)8-7-11(15)9-14-16(21)19(17(23)18-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKVITYTVUGAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)



![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
